2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid
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Overview
Description
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.24 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Often used in the transmetalation step of the Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction conditions required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can lead to the formation of complex aromatic compounds, while oxidation and reduction reactions can modify the sulfamoyl group.
Scientific Research Applications
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Research into its potential therapeutic applications, although specific uses are still under investigation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid involves its interaction with various molecular targets and pathways. The specific details of these interactions are still under research, but it is believed that the compound can modulate biological pathways through its unique chemical structure .
Comparison with Similar Compounds
2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical properties and applications. The presence of the ethoxy and fluoro groups in this compound makes it unique and potentially more versatile in certain applications.
Properties
CAS No. |
1375472-39-1 |
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Molecular Formula |
C9H10FNO5S |
Molecular Weight |
263.24 g/mol |
IUPAC Name |
2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H10FNO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)10)17(11,14)15/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
VZVOTFXKERHHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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